molecular formula C16H25ClN2O B12653149 6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride CAS No. 19839-66-8

6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

Cat. No.: B12653149
CAS No.: 19839-66-8
M. Wt: 296.83 g/mol
InChI Key: KEAJJEIXKYOEKR-UHFFFAOYSA-N
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Description

6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoannulene structure.

    Hydroxylation: The hydroxyl group is introduced into the compound through a hydroxylation reaction using appropriate reagents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylpiperazin-1-yl)pyridin-2-amine
  • 6-(4-methylpiperazin-1-yl)-1,4-oxazepane hydrochloride

Uniqueness

6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

19839-66-8

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-17-9-11-18(12-10-17)15-8-4-6-13-5-2-3-7-14(13)16(15)19;/h2-3,5,7,15-16,19H,4,6,8-12H2,1H3;1H

InChI Key

KEAJJEIXKYOEKR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCCC3=CC=CC=C3C2O.Cl

Origin of Product

United States

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